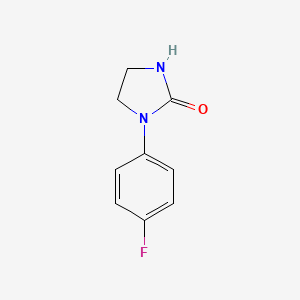

1-(4-Fluorophenyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVKZHAXXGTIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363207 | |

| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53159-75-4 | |

| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)imidazolidin-2-one

The imidazolidin-2-one ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its rigid, planar structure and capacity for hydrogen bonding make it an ideal foundation for developing novel therapeutic agents. This guide focuses on a specific, synthetically valuable derivative: This compound . The introduction of a fluorophenyl group not only modifies the molecule's electronic properties and metabolic stability but also serves as a crucial handle for further chemical elaboration.

This document provides an in-depth exploration of the chemical identity, synthesis, structural characteristics, and potential applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who seek a comprehensive understanding of this compound's properties and its utility as a versatile building block in the synthesis of biologically active molecules.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a solid, stable organic compound that serves primarily as an intermediate in more complex syntheses.[1]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-(4-Fluorophenyl)tetrahydro-2H-imidazol-2-one | [1] |

| CAS Number | 53159-75-4 | [2] |

| Molecular Formula | C₉H₉FN₂O | [2] |

| Molecular Weight | 180.18 g/mol | [2] |

| Appearance | White crystalline powdery solid | [1] |

| Melting Point | ~146-150 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., chloroform, ethanol, dichloromethane) | [1] |

Synthesis and Reaction Mechanisms

The synthesis of the imidazolidin-2-one core is a well-established area of organic chemistry, with numerous methodologies developed to achieve high yields and purity.[3] These heterocycles are traditionally formed via the carbonylation of diamines or through the catalytic hydroamination of unsaturated ureas.[3][4]

A prevalent modern approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which offers excellent chemo- and regioselectivity under ambient conditions, often with remarkably short reaction times.[4][5]

Caption: General workflow for the organo-catalyzed synthesis of imidazolidin-2-one derivatives.

Exemplary Synthetic Protocol: Base-Catalyzed Cyclization

This protocol is adapted from methodologies reported for the synthesis of substituted imidazolidin-2-ones via hydroamidation.[4][5] The causality behind this choice lies in its efficiency and mild reaction conditions, avoiding the need for toxic carbonylating agents or high-pressure equipment often required in traditional methods.[4]

Objective: To synthesize a 5-substituted-1-(4-fluorophenyl)imidazolidin-2-one derivative.

Materials:

-

1-(4-Fluorophenyl)-3-(propargylic-substituted)urea (1.0 equiv)

-

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol %)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a solution of the starting propargylic urea (0.4 mmol) in anhydrous acetonitrile (4 mL) in a clean, dry reaction vessel, add the phosphazene base BEMP (0.02 mmol, 5 mol %).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 16 hours, depending on the specific substrate.[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure imidazolidin-2-one product.

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting material (as observed by TLC) and the spectroscopic data of the purified product matching the expected structure. The high chemo- and regioselectivity of this reaction pathway provides inherent trustworthiness to the method.[5]

Spectroscopic and Structural Analysis

Structural elucidation is critical for confirming the identity of a synthesized compound. While a specific experimental spectrum for this compound is not publicly available, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Expected Features | Rationale |

| ¹H NMR | ~7.0-7.5 ppm: Multiplets (AA'BB' system) for the 4 protons on the fluorophenyl ring. ~3.5-4.0 ppm: Two triplets for the four protons of the ethylenediamine backbone (-CH₂-CH₂-). ~6.0-7.0 ppm: A broad singlet for the N-H proton. | The aromatic protons are deshielded. The ethylenediamine protons are in a saturated environment adjacent to nitrogen atoms. The amide proton is exchangeable and often broad. |

| ¹³C NMR | ~160-165 ppm: Carbonyl carbon (C=O). ~155-160 ppm (d, ¹JCF ≈ 245 Hz): Fluorine-bearing aromatic carbon (C-F). ~115-135 ppm: Other aromatic carbons. ~40-50 ppm: The two methylene carbons (-CH₂-CH₂-) of the imidazolidine ring. | The carbonyl carbon is highly deshielded. The C-F coupling is a key diagnostic feature. Aliphatic carbons attached to nitrogen appear in the 40-50 ppm range. |

| IR Spectroscopy | ~3200-3300 cm⁻¹: N-H stretching vibration. ~1680-1720 cm⁻¹: Strong C=O (amide) stretching vibration. ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1200-1250 cm⁻¹: C-F stretching vibration. | These absorption bands are characteristic of the key functional groups present in the molecule: the secondary amide, the urea carbonyl, the aromatic ring, and the aryl fluoride.[6][7] |

| Mass Spec. | ~180 m/z: Expected molecular ion peak [M]⁺. Key Fragments: Loss of CO, fragments corresponding to the fluorophenyl group. | The molecular weight provides the most direct confirmation of the compound's identity. Fragmentation patterns can further support the proposed structure.[8] |

Crystal Structure Insights

While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related structures, such as 1-acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one and 1-(4-methoxyphenyl)imidazolidine-2,4-dione, provides valuable insights.[9][10]

-

Planarity: The imidazolidinone ring system is typically essentially planar.[9][11]

-

Dihedral Angle: A significant dihedral angle is expected between the plane of the imidazolidinone ring and the fluorophenyl ring.[9] In one derivative, this angle was found to be 86.70 (6)°.[9]

-

Intermolecular Interactions: The presence of the N-H group and the carbonyl oxygen allows for the formation of strong N-H···O hydrogen bonds, which often link molecules into chains or dimeric aggregates in the solid state.[9][10] These interactions are crucial for crystal packing and can influence the material's physical properties.

Pharmacological Significance and Potential Applications

The true value of this compound lies in its role as a precursor to a multitude of biologically active compounds. The imidazolidin-2-one scaffold is present in pharmaceuticals with diverse activities.[3] The fluorophenyl moiety is a common feature in drug design, often introduced to enhance metabolic stability and improve binding affinity through favorable interactions with biological targets.

Derivatives of related imidazolidinone systems have demonstrated a wide spectrum of biological activities, including:

-

Anticancer Activity: Many heterocyclic compounds, including those with imidazolidine cores, are evaluated for their potential to inhibit cancer cell lines like MCF-7.[12][13][14][15]

-

Antibacterial and Antifungal Activity: The scaffold can be elaborated to produce compounds with significant antimicrobial properties against various bacterial and fungal strains.[16][17]

-

Anticoagulant Activity: Certain imidazolidine derivatives have been investigated for their ability to prolong clotting times, indicating potential as anticoagulant agents.[13]

Caption: Relationship between the core scaffold, its derivatization potential, and resulting biological activities.

Safety, Handling, and Storage

While detailed toxicological data for this compound are limited, standard laboratory safety practices for handling chemical intermediates should be strictly followed.[1]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][18]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][19] Keep away from heat, sources of ignition, and strong oxidizing agents.[1][19]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter sewer systems or waterways.[19][20]

Conclusion

This compound is more than a simple chemical compound; it is a versatile and valuable building block for the synthesis of complex molecular architectures. Its straightforward synthesis, stable nature, and the strategic placement of the fluorophenyl group make it an attractive starting point for medicinal chemistry campaigns. The foundational imidazolidin-2-one core provides a rigid scaffold capable of engaging in crucial hydrogen bonding interactions, while the fluorophenyl ring offers a site for tuning electronic properties and blocking metabolic pathways. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design and development of next-generation therapeutic agents.

References

-

ChemBK. (2024). 2-Imidazolidinone, 1-(4-fluorophenyl)-. Available at: [Link]

-

Tota, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

-

Tota, A., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. Available at: [Link]

-

Galli, S., et al. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

-

Jasinski, J. P., et al. (2022). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PubMed Central. Available at: [Link]

-

Kitoh, S., et al. (2013). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. National Institutes of Health. Available at: [Link]

-

Kitoh, S., et al. (2013). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. ResearchGate. Available at: [Link]

-

Shawky, A. M., et al. (2013). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Institutes of Health. Available at: [Link]

-

Jasinski, J. P., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. National Institutes of Health. Available at: [Link]

-

Matiychuk, V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Institutes of Health. Available at: [Link]

-

Idhayadhulla, A., et al. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

-

Akkurt, M., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 5-(2-Chlorophenyl)imidazolidine-2,4-dione. Available at: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)imidazolidine-2,4-dione. Available at: [Link]

-

Nytko, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

-

ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Available at: [Link]

-

Unknown. (n.d.). Spectroscopy Methods of structure determination. Available at: [Link]

-

Sadowska, K., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. National Institutes of Health. Available at: [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 53159-75-4|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. youtube.com [youtube.com]

- 9. 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(4-Methoxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

Spectroscopic Profile of 1-(4-Fluorophenyl)imidazolidin-2-one: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-Fluorophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset, this guide synthesizes predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is explained in detail, offering researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule and its analogues. This document is structured to provide both a theoretical foundation and practical insights into the spectroscopic behavior of N-aryl substituted imidazolidinones.

Introduction

This compound belongs to the class of N-aryl substituted five-membered cyclic ureas. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various experimental settings. This guide provides an in-depth, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and the imidazolidinone ring protons. The fluorine atom will introduce characteristic splitting patterns for the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~7.50 - 7.60 | Doublet of Doublets (dd) | JH-H ≈ 9.0, JH-F ≈ 5.0 | 2H | H-2', H-6' |

| 2 | ~7.05 - 7.15 | Triplet (t) | JH-H ≈ JH-F ≈ 9.0 | 2H | H-3', H-5' |

| 3 | ~3.80 - 3.90 | Triplet (t) | JH-H ≈ 8.0 | 2H | H-4 |

| 4 | ~3.45 - 3.55 | Triplet (t) | JH-H ≈ 8.0 | 2H | H-5 |

| 5 | ~5.0 - 6.0 | Broad Singlet | - | 1H | N-H |

Causality and Interpretation:

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the 4-fluorophenyl ring are expected to appear in the downfield region (7.0-7.6 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the nitrogen (H-2', H-6') will be further deshielded compared to the protons meta to the nitrogen (H-3', H-5'). The coupling of these protons with the fluorine atom will result in complex splitting patterns. The H-2' and H-6' protons are predicted to appear as a doublet of doublets due to ortho coupling with the adjacent protons and a smaller coupling to the fluorine. The H-3' and H-5' protons, being chemically equivalent, are expected to show a triplet-like pattern due to coupling with both the adjacent protons and the fluorine atom.[1][2]

-

Imidazolidinone Protons (H-4, H-5): The methylene protons of the imidazolidinone ring are expected to resonate as two distinct triplets in the range of 3.4-3.9 ppm. The protons at position 4 (adjacent to the N-aryl group) are likely to be more deshielded than the protons at position 5 (adjacent to the NH group).[3] The triplet multiplicity arises from the coupling between the adjacent, non-equivalent methylene groups.

-

N-H Proton: The amide proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| 1 | ~158.0 - 162.0 | Doublet | ¹JC-F ≈ 240-250 | C-4' |

| 2 | ~155.0 - 158.0 | Singlet | - | C-2 |

| 3 | ~135.0 - 138.0 | Doublet | ⁴JC-F ≈ 3-4 | C-1' |

| 4 | ~120.0 - 123.0 | Doublet | ³JC-F ≈ 8-9 | C-2', C-6' |

| 5 | ~115.0 - 117.0 | Doublet | ²JC-F ≈ 22-24 | C-3', C-5' |

| 6 | ~45.0 - 48.0 | Singlet | - | C-4 |

| 7 | ~40.0 - 43.0 | Singlet | - | C-5 |

Causality and Interpretation:

-

Carbonyl Carbon (C-2): The carbonyl carbon of the cyclic urea is expected to appear significantly downfield, in the range of 155-158 ppm.[4]

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JC-F) and will be the most downfield of the aromatic carbons. The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the fluorine atom, resulting in doublet signals. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and the electron-donating nature of the nitrogen atom.[5][6][7]

-

Imidazolidinone Carbons (C-4, C-5): The aliphatic carbons of the imidazolidinone ring are expected to appear in the upfield region of the spectrum, typically between 40 and 50 ppm.[8][9]

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) should be used to simplify the spectrum and determine the multiplicity of the carbon signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200 - 3300 | Medium, Broad | N-H Stretch | Secondary Amide (NH) |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1680 - 1720 | Strong | C=O Stretch | Cyclic Urea (Amide I) |

| 1590 - 1610 | Medium | C=C Stretch | Aromatic Ring |

| 1500 - 1520 | Strong | N-H Bend | Secondary Amide (Amide II) |

| 1220 - 1240 | Strong | C-N Stretch | Aryl-N |

| 1100 - 1200 | Strong | C-F Stretch | Aryl-F |

Causality and Interpretation:

-

N-H Stretching: A broad absorption band is expected in the region of 3200-3300 cm⁻¹ due to the stretching vibration of the N-H bond of the secondary amide in the imidazolidinone ring. The broadening is a result of intermolecular hydrogen bonding.[10][11]

-

C=O Stretching (Amide I band): A very strong and sharp absorption band is predicted in the range of 1680-1720 cm⁻¹. This is a characteristic peak for the carbonyl group in a five-membered cyclic urea. The exact position is influenced by ring strain and electronic effects.[12][13][14]

-

N-H Bending (Amide II band): A strong band around 1500-1520 cm⁻¹ is expected, corresponding to the in-plane bending of the N-H bond coupled with C-N stretching.[15][16]

-

Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups will appear just below 3000 cm⁻¹.

-

C-F Stretching: A strong absorption due to the C-F bond stretching on the aromatic ring is anticipated in the 1100-1200 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Plausible Neutral Loss |

| 180 | [M]⁺˙ | - |

| 123 | [C₇H₆FN]⁺ | C₂H₃NO |

| 111 | [C₆H₆FN]⁺˙ | C₃H₄N₂O |

| 95 | [C₆H₄F]⁺ | C₃H₅N₂O |

| 70 | [C₃H₄N₂O]⁺˙ | C₆H₅F |

Causality and Interpretation:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₉H₉FN₂O), which is 180.18 g/mol .

-

Fragmentation Pathways: The fragmentation of this compound is likely to be initiated by the cleavage of the bonds within the imidazolidinone ring or the bond connecting the phenyl ring to the nitrogen atom.

-

Loss of the Imidazolidinone Ring Fragments: Cleavage of the imidazolidinone ring can lead to the formation of the 4-fluorophenyl isocyanate radical cation at m/z 137 or the 4-fluoroaniline radical cation at m/z 111.[17][18]

-

Cleavage of the N-Aryl Bond: Fragmentation of the bond between the phenyl ring and the nitrogen atom can result in the formation of a fluorophenyl cation at m/z 95.[19][20][21][22]

-

Retro-Diels-Alder type fragmentation of the imidazolidinone ring could also occur, leading to characteristic neutral losses.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common technique that will produce the molecular ion and a rich fragmentation pattern.

-

Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z 181.

-

-

Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Visualization of Methodologies

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Correlation of molecular fragments with their spectroscopic signatures.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and MS, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for scientists working with this compound, enabling them to anticipate and interpret experimental data with a higher degree of confidence. The provided protocols and interpretations are designed to be self-validating, promoting rigorous and accurate structural analysis in a research and development setting.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 4-Fluoroaniline(371-40-4) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethylenediamine dihydrochloride(333-18-6) 13C NMR [m.chemicalbook.com]

- 9. Ethylenediamine(107-15-3) 13C NMR [m.chemicalbook.com]

- 10. IR Spectrum: Amides [quimicaorganica.org]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.aip.org [pubs.aip.org]

- 20. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05554A [pubs.rsc.org]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. echemi.com [echemi.com]

The Structural Elucidation of 1-(4-Fluorophenyl)imidazolidin-2-one: A Guide to its Crystallography and Significance in Drug Design

Introduction: The Rising Prominence of a Privileged Scaffold

The imidazolidin-2-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs. Its structural rigidity, coupled with its capacity for diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a 4-fluorophenyl group at the N1 position, yielding 1-(4-Fluorophenyl)imidazolidin-2-one, further enhances its potential by modulating lipophilicity and metabolic stability, key parameters in drug development.[1]

This technical guide provides an in-depth exploration of the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not publicly available at the time of writing, this guide will leverage crystallographic data from closely related analogs to present a comprehensive analysis of its expected solid-state conformation, intermolecular interactions, and the experimental methodologies required for its determination. This approach offers researchers and drug development professionals a robust framework for understanding the structural nuances of this important pharmacological intermediate.[2]

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of this compound can be achieved through various established synthetic routes for imidazolidin-2-one derivatives.[3][4][5] A common and efficient method involves the cyclization of a suitably substituted urea precursor.

Experimental Protocol: Synthesis of this compound

-

Precursor Synthesis: N-(4-fluorophenyl)-N'-(2-hydroxyethyl)urea is synthesized by reacting 4-fluoroaniline with 2-hydroxyethyl isocyanate in an aprotic solvent such as dichloromethane at room temperature.

-

Cyclization: The resulting urea derivative is then subjected to an intramolecular cyclization. This can be achieved by heating the compound in the presence of a dehydrating agent like sulfuric acid or by using a milder, base-catalyzed approach.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.[2]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis.[6] For this compound, a compound soluble in polar organic solvents, the following protocol is recommended.[2]

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A solvent screening is performed to identify a solvent in which the compound has moderate solubility. Ethanol has been shown to be effective for similar compounds.[7][8]

-

Slow Evaporation: A saturated solution of the purified compound in the chosen solvent is prepared at a slightly elevated temperature.

-

Controlled Cooling: The solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent.

-

Crystal Harvesting: Over a period of several days to a week, single crystals suitable for X-ray diffraction should form. These are then carefully harvested.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][9]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations.[7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[7][10]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[9]

Anticipated Crystal Structure of this compound

Based on the crystallographic data of analogous structures, we can predict the key structural features of this compound.

Molecular Geometry

The imidazolidin-2-one ring is expected to be essentially planar.[7][11] The 4-fluorophenyl ring will be twisted with respect to the plane of the imidazolidin-2-one ring. The dihedral angle between these two rings is a critical conformational parameter that can influence biological activity. In a related structure, 1-acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one, the dihedral angle between the phenyl ring and the heterocyclic moiety is 86.70 (6)°.[7][12]

Intermolecular Interactions: The Driving Force of Crystal Packing

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of this compound. The N-H group of the imidazolidin-2-one ring can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This is likely to result in the formation of hydrogen-bonded chains or networks. For instance, in the crystal structure of 1-acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one, molecules are linked by N—H···O hydrogen bonds, forming an infinite one-dimensional chain.[7][12]

The fluorine atom of the 4-fluorophenyl group can also participate in weaker C—H···F interactions, further stabilizing the crystal lattice.

Data Presentation

The crystallographic data for a hypothetical determination of this compound would be summarized as follows, with expected values drawn from similar structures:

| Parameter | Expected Value |

| Chemical Formula | C₉H₉FN₂O |

| Formula Weight | 180.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-8 |

| b (Å) | ~23-24 |

| c (Å) | ~7-8 |

| β (°) | ~110-115 |

| Volume (ų) | ~1100-1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.4-1.5 |

| Absorption Coefficient (mm⁻¹) | ~0.1-0.3 |

| F(000) | ~376 |

Note: These values are estimations based on the crystal data of 1-acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one and are for illustrative purposes.[7][12]

Visualizing the Structure and Workflow

To better understand the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Sources

- 1. philadelphia.edu.jo [philadelphia.edu.jo]

- 2. chembk.com [chembk.com]

- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Fluorophenyl)imidazolidin-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. Poor solubility can impede absorption, lead to variable therapeutic outcomes, and create significant formulation challenges. This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Fluorophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document emphasizes the foundational principles and robust experimental protocols required to fully characterize its solubility. We will delve into its physicochemical properties, the theoretical impact of pH and different solvent systems, and provide detailed, field-proven methodologies for both kinetic and thermodynamic solubility assessment. The objective is to equip researchers with the necessary framework to generate reliable and reproducible solubility data, thereby enabling informed decisions in the drug discovery and development pipeline.

Physicochemical Characteristics of this compound

A thorough understanding of a compound's intrinsic physicochemical properties is the first step in predicting and interpreting its solubility behavior.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉FN₂O

-

SMILES: O=C1NCCN1C2=CC=C(F)C=C2

-

Key Features: The structure consists of a central imidazolidin-2-one ring, which is a cyclic urea, substituted with a 4-fluorophenyl group at the N1 position. The fluorophenyl group imparts significant lipophilicity, while the urea moiety contains hydrogen bond donors and acceptors that can interact with polar solvents.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 180.18 g/mol | [Chemspace] |

| Appearance | White crystalline powdery solid | [ChemBK][1] |

| Melting Point | Approx. 146-150 °C | [ChemBK][1] |

| Predicted pKa | Not available (by inference, weakly basic) | - |

| Predicted LogP | Not available (expected to be moderately lipophilic) | - |

Expert Insights: The Importance of pKa and LogP

While experimental pKa and LogP values for this compound are not readily found in the literature, their importance cannot be overstated.

-

pKa (Ionization Constant): The imidazolidinone ring contains nitrogen atoms that can be protonated. The pKa value quantifies the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. As many drugs are weak acids or bases, their solubility is highly dependent on the pH of the environment.[2] The amide nitrogen is generally non-basic, but the other nitrogen (N3) can exhibit weak basicity. Based on the predicted pKa of the parent compound, 2-imidazolidinone, which is approximately 14.58 (acting as a very weak acid), the addition of the electron-withdrawing phenyl group would likely alter this.[3] However, the key behavior for physiological relevance is the potential for protonation at low pH. Determining the pKa is essential for predicting how solubility will change throughout the gastrointestinal (GI) tract.

-

LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of a compound. A higher LogP indicates greater lipid solubility and, typically, lower aqueous solubility. The fluorophenyl group suggests that this compound is moderately lipophilic, which is a common characteristic of compounds designed to cross biological membranes. However, poor aqueous solubility can be a major hurdle for oral drug absorption.[4]

Solubility Profile

The solubility of a compound is not a single value but a profile that depends on the properties of the solvent and the conditions of the solution.

Aqueous Solubility

Quantitative aqueous solubility data for this compound is not publicly documented. Based on its molecular structure—a crystalline solid with a significant lipophilic substituent—it is predicted to have low intrinsic aqueous solubility . Low solubility is a primary cause of poor bioavailability for orally administered drugs.[5] Therefore, experimental determination is a mandatory step in its pre-formulation assessment.

Organic Solvent Solubility

The compound is reported to be soluble in polar organic solvents, including:[1]

-

Chloroform

-

Ethanol

-

Dichloromethane

This information is valuable for analytical method development (e.g., for HPLC or LC-MS/MS) and for creating stock solutions for in vitro assays. Dimethyl sulfoxide (DMSO) is also commonly used for preparing high-concentration stock solutions in early drug discovery.[6]

pH-Dependent Solubility

The solubility of ionizable compounds is profoundly influenced by pH.[7]

-

Principle: For a weakly basic compound like this compound, solubility is expected to increase in acidic environments. At a pH below its pKa, the compound will become protonated, forming a more polar, charged species (a cation). This cationic form interacts more favorably with water molecules, leading to higher solubility.

-

Physiological Relevance: The pH of the human GI tract varies from highly acidic in the stomach (pH 1.5-3.5) to near-neutral in the small intestine (pH 6.0-7.4). A compound with pH-dependent solubility may dissolve in the stomach but precipitate in the intestine, significantly affecting its absorption profile.[8]

-

Henderson-Hasselbalch Equation: The relationship between pH, pKa, and the ratio of ionized to non-ionized forms of a drug can be described by the Henderson-Hasselbalch equation, which is a cornerstone for creating solubility-pH profiles.[2]

Experimental Determination of Solubility

To address the data gap, rigorous experimental evaluation is necessary. The two most common types of solubility assays in drug discovery are kinetic and thermodynamic solubility measurements.

Kinetic vs. Thermodynamic Solubility: A Causal Choice

The choice between a kinetic and thermodynamic assay is driven by the stage of drug development.

-

Kinetic Solubility: Measured by adding a concentrated DMSO stock solution to an aqueous buffer. It reflects the solubility of the amorphous or rapidly precipitating form of the compound and is prone to supersaturation. It is fast, requires minimal compound, and is well-suited for high-throughput screening (HTS) in early discovery to quickly flag problematic compounds.

-

Thermodynamic (or Equilibrium) Solubility: Measures the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This is achieved by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[1] This value is lower than kinetic solubility, more reproducible, and essential for lead optimization, pre-formulation, and regulatory submissions.

Caption: Logical workflow for selecting a solubility assay.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is adapted from standard industry practices and is designed for rapid assessment.[3][6]

Objective: To determine the apparent solubility of this compound in an aqueous buffer.

Methodology: Direct UV Assay or Nephelometry.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Plate Setup: In a 96-well UV-transparent microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations (e.g., serial dilutions from 200 µM down to 1 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.

-

Precipitate Detection/Separation:

-

For Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.[3]

-

For Direct UV: Filter the plate using a solubility filter plate (e.g., 0.45 µm) to separate any undissolved precipitate from the supernatant.

-

-

Quantification:

-

Transfer the clear filtrate to a new UV plate.

-

Measure the UV absorbance at the compound's λ_max.

-

Calculate the concentration in each well against a standard curve prepared by diluting the DMSO stock solution in a DMSO/buffer mixture that matches the final assay conditions.

-

Caption: Experimental workflow for a kinetic solubility assay.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method is considered the gold standard for determining true solubility.

Objective: To determine the equilibrium solubility of solid this compound.

Methodology: Shake-Flask method with HPLC-UV or LC-MS/MS quantification.

Step-by-Step Protocol:

-

Compound Addition: Add an excess amount of the solid (crystalline) compound to a series of glass vials. A visible amount of undissolved solid must remain at the end of the experiment.

-

Media Addition: Add a precise volume of the desired aqueous media to each vial. To build a pH-solubility profile, use a range of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by ICH guidelines.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for the solid to settle. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

-

Sample Preparation: Dilute the clear filtrate with an appropriate mobile phase or solvent for analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. Calculate the concentration by comparing the peak area to a standard curve prepared from a known concentration of the compound.

Caption: Experimental workflow for a thermodynamic solubility assay.

Data Interpretation and Significance

The generated solubility data must be interpreted within a broader drug development context, most notably the Biopharmaceutics Classification System (BCS).

Data Summary

While quantitative data is pending experimental determination, the expected results can be summarized.

Table 2: Expected Solubility Profile Summary

| Solvent System | Solubility Type | Expected Result | Implication |

| Aqueous Buffer (pH 7.4) | Thermodynamic | Low (<10 µg/mL) | Potential for poor absorption from the intestine. |

| Aqueous Buffer (pH 1.2) | Thermodynamic | Moderate (> Low) | May dissolve in the stomach; risk of precipitation in the intestine. |

| Ethanol, Dichloromethane | General | Soluble | Good for analytical and stock solution preparation. |

| DMSO | General | Highly Soluble | Ideal for preparing high-concentration stocks for screening. |

Biopharmaceutics Classification System (BCS)

The BCS is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability.

-

High Solubility Definition: A drug is considered highly soluble if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37°C.

Based on the thermodynamic solubility data, this compound can be classified. Given its structure, it is likely to be a BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) compound. This classification has profound regulatory and formulation implications. For instance, for BCS Class II compounds, bioavailability is often rate-limited by dissolution, making formulation strategies that enhance solubility (e.g., particle size reduction, amorphous solid dispersions) critical for success.[4]

Caption: Decision tree for BCS classification.

Conclusion

The solubility profile of this compound is a critical parameter that requires careful and precise experimental determination. While its structure suggests low intrinsic aqueous solubility and pH-dependent behavior, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to generate the definitive data required for its development. By employing both kinetic and thermodynamic assays, scientists can obtain a comprehensive understanding of its behavior, classify it according to the BCS, and proactively design formulation strategies to overcome potential bioavailability challenges. This rigorous, data-driven approach is fundamental to advancing promising compounds from the laboratory to clinical success.

References

- ChemBK. (n.d.). 2-Imidazolidinone, 1-(4-fluorophenyl)-.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(21), S123-S129.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Al-Ghananeem, A. (n.d.). Exp. 11 The influence of pH on solubility in water.

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Slideshare. (n.d.). Ph and solubility profile. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

- International Council for Harmonisation. (2019). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver.

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Imidazolidone CAS#: 120-93-4 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Imidazolidone | 120-93-4 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one starting materials

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one

Introduction

This compound is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a substituted phenyl ring attached to an imidazolidinone core, makes it a valuable building block in drug discovery and development. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices, tailored for researchers and scientists in organic synthesis and medicinal chemistry.

Core Synthetic Strategies: An Overview

The synthesis of this compound is predominantly achieved through two strategic approaches. The most common and industrially scalable method involves the cyclization of a substituted ethylenediamine with a carbonyl source. A second, more modern approach relies on catalytic methods for ring formation from unsaturated precursors. This guide will focus primarily on the first, more established route, while also providing an overview of alternative catalytic methods.

Caption: High-level overview of the primary synthetic routes.

Route A: Synthesis via N-(4-Fluorophenyl)ethylenediamine Cyclization

This classical and robust method involves two key stages: the synthesis of the intermediate N-(4-fluorophenyl)ethylenediamine, followed by its cyclization with a suitable carbonylating agent, typically urea, to form the desired imidazolidinone ring.

Part 1: Synthesis of Starting Material: N-(4-Fluorophenyl)ethylenediamine

The availability and purity of the diamine precursor are critical for the success of the subsequent cyclization. While N-(4-fluorophenyl)ethylenediamine can be sourced commercially, its synthesis from readily available materials is often necessary. A common laboratory-scale synthesis starts from 4-fluoroaniline.

Causality Behind Experimental Choices: The reaction of an amine with an ethyl halide is a standard method for N-alkylation. Using a large excess of ethylenediamine serves a dual purpose: it acts as the nucleophile and also as the base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the monosubstituted product and minimizing the formation of the disubstituted byproduct. Anhydrous conditions are preferred to prevent side reactions involving water.

Experimental Protocol: Synthesis of N-(4-Fluorophenyl)ethylenediamine

A plausible synthetic route involves the reaction of an ethyl halide with ethylenediamine.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge anhydrous ethylenediamine (5 to 10 molar equivalents).

-

Addition of Halide: Slowly add 1-chloro-2-fluoroethane (1 molar equivalent) to the stirred ethylenediamine. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-80°C) for 2-6 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture will contain the product, unreacted ethylenediamine, and ethylenediamine hydrochloride. Add an aqueous solution of a strong base (e.g., NaOH) to neutralize the salt and free the amine.

-

Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure N-(4-fluorophenyl)ethylenediamine.

Part 2: Cyclization with Urea

The cyclization of N-(4-fluorophenyl)ethylenediamine with urea is an efficient and safer alternative to using hazardous carbonylating agents like phosgene. The reaction proceeds by heating the two components, often without a solvent, leading to the formation of the cyclic urea and the evolution of ammonia.

Mechanism of Cyclization: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the diamine on the electrophilic carbonyl carbon of urea, forming a tetrahedral intermediate. This is followed by the elimination of ammonia to form an N-substituted urea intermediate. An subsequent intramolecular nucleophilic attack by the second amino group on the same carbonyl carbon, followed by another elimination of ammonia, results in the formation of the stable five-membered imidazolidinone ring.

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 1-(4-Fluorophenyl)imidazolidin-2-one

Foreword: Charting the Unexplored Potential of a Privileged Scaffold

To the dedicated researcher, scientist, and drug development professional, this guide offers a strategic framework for the systematic biological evaluation of 1-(4-fluorophenyl)imidazolidin-2-one. While this specific molecule is cataloged primarily as a synthetic intermediate, its core structure, the imidazolidin-2-one motif, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[3][4][5][6]

This guide, therefore, is built on a foundation of informed inference. We will leverage the known biological landscape of imidazolidin-2-one analogs to construct a logical, multi-tiered screening cascade. Our approach is not a rigid set of instructions but a dynamic strategy, designed to efficiently uncover the therapeutic potential of this compound and its future derivatives. The fluorophenyl moiety, a common feature in modern pharmaceuticals, is known to enhance metabolic stability and binding affinity, making this a compound of significant interest.[7]

Our exploration will be guided by the principles of causality in experimental design and self-validating protocols, ensuring that any discoveries are both robust and reproducible.

Section 1: Compound Profile and Rationale for Screening

1.1. Physicochemical Properties of this compound

-

Molecular Formula: C₁₀H₁₀FN₂O

-

Appearance: White crystalline powder[8]

-

Solubility: Soluble in polar organic solvents such as ethanol, chloroform, and dichloromethane.[8]

-

Significance: The compound's solubility profile is amenable to standard in vitro screening assays, allowing for straightforward preparation of stock solutions in DMSO for dilution into aqueous assay buffers.

1.2. The Imidazolidin-2-one Scaffold: A Platform for Diverse Bioactivity

The imidazolidin-2-one core is a versatile pharmacophore. Published research on its derivatives provides a compelling rationale for a broad-based screening approach. Key activities reported for analogous structures include:

-

Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines, including HeLa, MCF-7, PC3, and HCT-116.[3][4][9] Mechanisms often involve the inhibition of critical cell cycle and signaling enzymes like Cyclin-Dependent Kinase 2A (CDK2A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

-

Enzyme Inhibition: Specific imidazolidinone derivatives have been designed as inhibitors of Lymphoid-Specific Tyrosine Phosphatase (LYP), a target for autoimmune diseases.[5]

-

Antimicrobial Properties: The scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[6][10]

-

Anticoagulant Effects: Certain imidazolidine-2,4-dione derivatives have been evaluated for their ability to prolong clotting times, indicating potential as anticoagulants.[11][12]

Given this landscape, a logical starting point for this compound is to screen for broad anticancer and antimicrobial activities, followed by more targeted assays based on initial findings.

Section 2: A Multi-Tiered Screening Cascade

A hierarchical screening approach is the most resource-efficient method to comprehensively evaluate a compound with unknown activity. This cascade allows for the rapid identification of promising biological effects in broad, cost-effective primary assays, followed by more complex and specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Caption: A multi-tiered screening workflow for this compound.

Section 3: Detailed Experimental Protocols

The following protocols are presented as robust, self-validating methodologies. The causality behind key steps is explained to ensure both technical accuracy and conceptual understanding.

Tier 1 Protocol: Primary Anticancer Cytotoxicity Screening

This initial screen aims to identify broad cytotoxic or anti-proliferative effects against a diverse panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Proliferation Assay

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), PC3 (prostate), and A549 (lung)) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Rationale: Using a diverse panel of cell lines from different tissue origins increases the probability of identifying tissue-specific activity.

-

-

Cell Plating:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

-

Incubate for 24 hours to allow for cell attachment.

-

Rationale: A 24-hour attachment period ensures cells are in a healthy, proliferative state before compound exposure. The seeding density is optimized to ensure cells remain in the logarithmic growth phase throughout the experiment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in complete medium to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).

-

Remove the medium from the plated cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubate for 72 hours.

-

Rationale: A 72-hour incubation period is sufficient for most anti-proliferative agents to exert their effects, covering approximately two to three cell doubling times.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Rationale: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to solubilize the formazan crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

% Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Tier 2 Protocol: Secondary Kinase Inhibition Assay

If the primary screen indicates significant anticancer activity, a logical next step is to investigate inhibition of kinases known to be modulated by imidazolidin-2-one derivatives, such as VEGFR-2.[3][4] A cell-free biochemical assay is the most direct method to determine if the compound interacts with the kinase.

Protocol: In Vitro VEGFR-2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding to a kinase.

-

Reagent Preparation:

-

Prepare a 4X solution of VEGFR-2 kinase-Europium anti-GST antibody in kinase buffer.

-

Prepare a 4X solution of Alexa Fluor™ 647-labeled Kinase Tracer 236 in kinase buffer.

-

Prepare a 4X serial dilution of this compound in kinase buffer, starting from a high concentration (e.g., 200 µM). Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

-

-

Assay Procedure:

-

Add 2.5 µL of the 4X compound dilutions (or vehicle control) to the wells of a low-volume 384-well plate.

-

Add 2.5 µL of the 4X kinase/antibody solution to all wells.

-

Add 5 µL of the 4X tracer solution to all wells.

-

The final reaction volume is 10 µL.

-

-

Incubation and Reading:

-

Centrifuge the plate briefly to mix the components.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Inhibition of tracer binding by the compound will result in a decrease in the TR-FRET ratio.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Rationale: This direct binding assay confirms target engagement and is less susceptible to confounding factors present in cell-based assays. It provides a quantitative measure of the compound's affinity for the kinase.

-

Section 4: Data Presentation and Interpretation

Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Hypothetical Primary Cytotoxicity Screening Results

| Cell Line | Tissue of Origin | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |

| HCT-116 | Colorectal Carcinoma | 12.3 | 1.2 |

| PC3 | Prostate Cancer | > 100 | 2.5 |

| A549 | Lung Carcinoma | 25.1 | 1.8 |

Interpretation: In this hypothetical example, the compound shows moderate, selective activity against the MCF-7 and HCT-116 cell lines, with significantly less activity against PC3 cells. This selectivity warrants further investigation into the specific pathways active in the sensitive cell lines.

Table 2: Hypothetical Secondary Kinase Inhibition Results

| Kinase Target | Assay Type | IC₅₀ of this compound (µM) | IC₅₀ of Control Inhibitor (µM) |

| VEGFR-2 | TR-FRET Binding | 6.7 | 0.1 (Sorafenib) |

| CDK2A | Biochemical | > 50 | 0.5 (Dinaciclib) |

| LYP | Phosphatase Assay | > 50 | 2.9 (A15) |

Interpretation: The data suggests that the compound is a moderately potent inhibitor of VEGFR-2, while showing weak or no activity against CDK2A and LYP. This aligns with the observed cytotoxicity in cancer cell lines, as VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth.

Section 5: Mechanistic Pathway Visualization

Based on the hypothetical results suggesting VEGFR-2 inhibition, we can visualize the potential mechanism of action. VEGFR-2 activation by its ligand, VEGF, triggers a downstream signaling cascade involving PI3K/AKT and RAS/MAPK pathways, promoting cell survival, proliferation, and angiogenesis. Inhibition by our compound would block these signals.

Caption: Potential mechanism of action via inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to screening the biological activity of this compound. By initiating with broad, unbiased phenotypic screens and progressing to specific, target-based assays, researchers can efficiently navigate the path from an unknown compound to a potential lead molecule with a defined mechanism of action. The true value of this scaffold lies in its potential for derivatization. Any confirmed "hit" from this initial screening cascade would serve as a crucial starting point for a medicinal chemistry program aimed at optimizing potency, selectivity, and pharmacokinetic properties, ultimately translating a foundational discovery into a therapeutic candidate.

References

-

2-Imidazolidinone, 1-(4-fluorophenyl)-. ChemBK. [Link]

-

Abo-Elanwar YA, Mostafa AS, El-Sayed MAA, Nasr MNA. Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. 2019; 9(05):001–011. [Link]

-

Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. 2019. [Link]

-

Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. [Link]

-

Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. [Link]

-

Mostafa AA, Al-Rahmah AN, Kumar RS, Manilal A, Idhayadhulla A. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. 2016. [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. [Link]

-

3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice. [Link]

-

New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH. [Link]

-

Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of imidazolidinone derivatives as potent PPARα/δ agonists for the treatment of cholestatic liver diseases. PubMed. [Link]

-

Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. ResearchGate. [Link]

-

Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. [Link]

-

Biological Evaluation of Some Imidazolidine-2,4-dione and... Semantic Scholar. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. japsonline.com [japsonline.com]

- 5. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. mdpi.com [mdpi.com]

- 10. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 11. scialert.net [scialert.net]

- 12. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

Pharmacological profile of 1-(4-Fluorophenyl)imidazolidin-2-one derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Fluorophenyl)imidazolidin-2-one Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. The imidazolidin-2-one scaffold is a recognized pharmacophore, and the strategic incorporation of a 4-fluorophenyl group often enhances metabolic stability and target engagement. This document will delve into the synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships (SAR) that define this promising chemical series, offering valuable insights for researchers and drug development professionals.

Synthetic Pathways to the Imidazolidin-2-one Core

The construction of the this compound scaffold can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the heterocyclic ring. A prevalent and efficient approach involves the intramolecular cyclization of urea derivatives.

One highly effective method is the organo-catalyzed intramolecular hydroamidation of propargylic ureas.[1] This reaction proceeds under ambient conditions with excellent chemo- and regioselectivity, offering rapid access to the 5-membered cyclic urea core.[1] Another common strategy involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with various C-nucleophiles, which allows for the introduction of diverse substituents at the C4 position of the imidazolidinone ring.[2] Traditional methods, such as the carbonylation of diamines, are also employed, though they may require harsher conditions or toxic reagents.[1]